3,4-二甲氧基苯甲腈

概述

描述

Conformational Changes upon Excitation

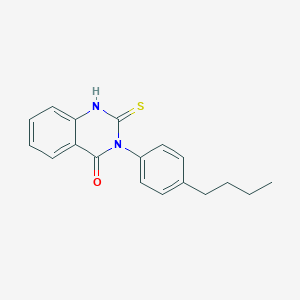

The study of conformational changes upon S1←S0 excitation in 4-dimethylaminobenzonitrile (DMABN) and its analogs, including 3-dimethylaminobenzonitrile (3-DMABN), reveals that low-frequency modes can be assigned to motions of the dimethylamino group. The inversion motion of this group and the torsion about the Cipso-N bond are significant in the spectrum. The potential parameters for the twist coordinate of 4-DMABN and DMA are similar in S1, indicating a slight increase in the V2 and V4 terms for 3-DMABN and 4-CF3-DMA .

Excited State Electron Transfer in Clusters

Clusters of 3-DMABN and 4-DMABN with various solvents show that the solvation process has little effect on the DMABN molecule, particularly the -N(CH3)2 moiety. The cluster spectra have both red and blue shifts from their respective bare molecule origins, which are relatively small, suggesting that the excited state electron transfer is not significantly affected by solvation in these cases .

Synthesis of Quinazoline Derivatives

An efficient synthesis protocol for quinazoline-2,4(1H,3H)-diones derivatives from 2-aminobenzonitriles using carbon dioxide and cesium carbonate as a catalyst has been developed. This method has been used to synthesize key intermediates for several drugs, such as Prazosin, Bunazosin, and Doxazosin. The study investigated the influence of bases, solvents, temperature, CO2 pressure, and reaction time on the reaction .

Photoinduced Excited States Analysis

A theoretical study of the singlet and triplet low-lying states of 4-DMABN and its derivatives using density functional theory and ab initio methodologies shows that the existence of methyl groups and amino twisting significantly modify the properties of their excited states. The intersystem crossing process is predicted to be the dominant deactivation channel of the photoexcited 4-DMABN .

Molecular Structure and Properties

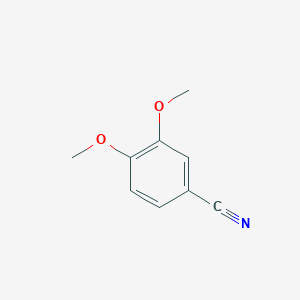

Quantum chemical calculations of 3,4-dimethoxybenzonitrile (DMBN) have been carried out to determine its energies, geometrical structure, and vibrational wave numbers. The study includes ab initio Hartree-Fock (HF) and density functional theory (DFT) calculations. The electric dipole moment and the first hyperpolarizability values of DMBN have been computed, and the theoretical FTIR and FT-Raman spectra have been constructed .

By-Product Analysis

The formation of a by-product in the metathesis of 3,4-dimethoxybenzyl chloride with sodium cyanide is reported. The structure of the by-product has been established by various spectroscopic methods and conversion into related compounds. This study provides insight into the side reactions that can occur during the synthesis of nitriles .

Co-Crystal Structure

The co-crystal structure of a 1:19 title compound involving 3,4-dimethoxyphenyl derivatives has been analyzed. The asymmetric unit shows overlapped atoms of the fused-ring system and substituents. The crystal structure is characterized by duplex amine N—H⋯O(methoxy) hydrogen bonds, forming a helical chain structure .

Synthesis Optimization

A one-pot synthesis of 3,5-dimethyl-4-hydroxybenzonitrile from 3,5-dimethyl-4-hydroxybenzaldehyde and hydroxyamine hydrochloride has been optimized. The optimal conditions in DMF solvent yield a nitrile with high purity and yield, as determined by HPLC .

Novel Synthesis of Fluorinated Nitrile

A novel synthesis of 3-fluoro-4-methylbenzonitrile using ortho-toluidine as a raw material has been achieved. The process involves nitrification, diazotization, fluorination, and reductive and oxidation reactions, resulting in a product with practical importance for the development of new pesticides .

Intramolecular Hydrogen Bonding

The study of 2,3-bis-(3,4-dimethoxybenzoyl)propionitrile reveals the existence of intramolecular weak hydrogen bonds of the type C-H---O=C in solution. NMR spectroscopy and molecular modeling confirm the secondary structure of the compound, which is required in the synthesis of some isoxazole derivatives .

科学研究应用

构象和振动结构分析

3,4-二甲氧基苯甲腈(34DMBN)已被研究其构象、振动和电子结构。使用各种方法进行的量子化学研究揭示了34DMBN的结构参数、能量、热力学性质、振动频率和NBO电荷的见解。这些研究对于理解分子功能团对环参数(Arjunan, Devi, Remya, & Mohan, 2013)的电子给予和吸引效应至关重要。

分子几何和振动指派

另一项研究集中于通过从头算哈特里-福克(HF)和密度泛函理论(DFT)计算来研究3,4-二甲氧基苯甲腈(DMBN)的分子几何和振动波数。这项研究对于理解分子的几何结构及其振动行为在各种化学和物理背景(Jeyavijayan & Arivazhagan, 2011)中的相关性有重要贡献。

化学官能团化应用

该分子已被用于化学官能团化过程。例如,从3,4-二甲氧基苯重氮盐衍生的小型氧化还原分子,包括二甲氧基苯自由基,已被嫁接到活性炭上。这个过程对于创造具有潜在应用于电化学和材料科学的改性碳电极至关重要(Lebègue, Brousse, Gaubicher, & Cougnon, 2013)。

在核苷酸合成中作为保护基的应用

从3,4-二甲氧基苯甲腈衍生的3,4-二甲氧基苯基基团已被用作寡核糖核苷酸合成中核苷酸的保护基。这种应用在分子生物学和制药化学领域中具有重要意义,其中核苷酸的精确和受保护的合成至关重要(Takaku, Ito, & Imai, 1986)。

光动力学应用

3,4-二甲氧基苯甲腈已被用于光动力学研究,特别是在测量特定光源的紫外强度方面。分子在碱性介质中的光水解作为化学光度计,是一种用于测量紫外(UV)强度的工具。这种应用在材料科学和光物理学研究中具有相关性(Zhang, Esrom, & Boyd, 1999)。

安全和危害

3,4-Dimethoxybenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only outdoors or in a well-ventilated area .

Relevant Papers One relevant paper discusses the use of the 3,4-dimethoxybenzyl group as a solubilizing protective group for the in situ deprotection/deposition of extended aromatic thiolate monolayers . Another paper provides a new look into the conformational, vibrational, and electronic structure analysis of 3,4-dimethoxybenzonitrile .

属性

IUPAC Name |

3,4-dimethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSEQIDSFSBWXRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40942354 | |

| Record name | 3,4-Dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethoxybenzonitrile | |

CAS RN |

2024-83-1, 23024-83-1 | |

| Record name | 3,4-Dimethoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2024-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Veratronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002024831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethoxybenzoic acid nitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023024831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethoxybenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethoxybenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Veratronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (2S,4R)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B145570.png)

![ethyl (2R)-4-methyl-1-[(1R)-1-phenylethyl]-3,6-dihydro-2H-pyridine-2-carboxylate](/img/structure/B145573.png)

![Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester](/img/structure/B145578.png)